

An In-depth Technical Guide to Methyl 4-chloroquinazoline-8-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-chloroquinazoline-8-carboxylate

Cat. No.: B1318875

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **Methyl 4-chloroquinazoline-8-carboxylate**, a key intermediate in the synthesis of novel therapeutic agents. This document details its structural characteristics, physicochemical properties, a plausible synthetic route, and expected spectroscopic signatures. Furthermore, it contextualizes the compound's significance by discussing its role in the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in oncology research.

Introduction

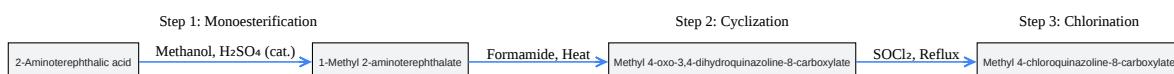
Methyl 4-chloroquinazoline-8-carboxylate (CAS No. 903130-01-8) is a substituted quinazoline derivative that has garnered significant interest in medicinal chemistry.^[1] The quinazoline scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. Specifically, the 4-chloro substituent provides a reactive site for nucleophilic substitution, making this compound a versatile building block for creating diverse libraries of quinazoline-based molecules. Its derivatives have shown particular promise as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in various cancers.^[2] This guide aims to

provide researchers and drug development professionals with a detailed understanding of the fundamental properties and potential applications of this important synthetic intermediate.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of **Methyl 4-chloroquinazoline-8-carboxylate** is presented in Table 1. While experimental data for some properties are not readily available in the literature, estimations based on closely related compounds and general chemical principles are provided.

Table 1: Physicochemical Properties of **Methyl 4-chloroquinazoline-8-carboxylate**


Property	Value	Source/Comment
IUPAC Name	Methyl 4-chloroquinazoline-8-carboxylate	---
CAS Number	903130-01-8	[1]
Molecular Formula	C ₁₀ H ₇ ClN ₂ O ₂	[1]
Molecular Weight	222.63 g/mol	[1]
Appearance	Expected to be a solid	Based on related compounds
Melting Point	Estimated: 129-130 °C	Based on the melting point of the closely related 4-chloro-8-methylquinazoline. [3]
Boiling Point	>300 °C (Predicted)	High boiling point is expected due to its aromatic and polar nature.
Solubility	Generally soluble in polar organic solvents such as DMF, DMSO, and alcohols. [4] Limited solubility in water.	Solubility is influenced by both the solvent and temperature, generally increasing with a rise in temperature. [4]
Purity	Commercially available in purities of ~95-97%	[1]
Storage	Room temperature	[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Methyl 4-chloroquinazoline-8-carboxylate** is not widely published, a plausible synthetic route can be devised based on established methods for the synthesis of substituted quinazolines. A general and efficient method involves the cyclization of an appropriately substituted anthranilic acid derivative, followed by chlorination.

Proposed Synthetic Pathway

A potential synthetic route starting from 2-aminoterephthalic acid is outlined below. This multi-step synthesis involves esterification, cyclization to form the quinazolinone core, and subsequent chlorination to yield the final product.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **Methyl 4-chloroquinazoline-8-carboxylate**.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Methyl 2-aminoterephthalate

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminoterephthalic acid in an excess of methanol.
- Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- Work-up: After completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
- Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-methyl 2-aminoterephthalate.^[5]
- Purification: Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate

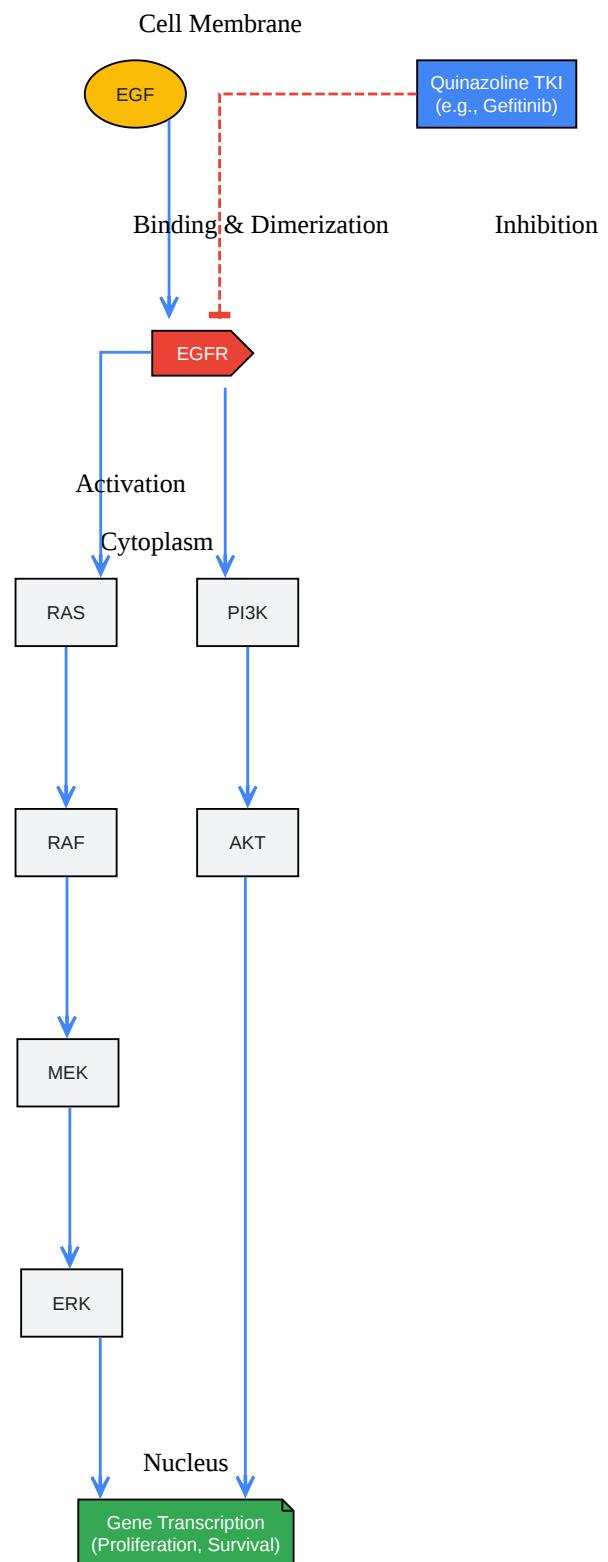
- Reaction Setup: Combine 1-methyl 2-aminoterephthalate with an excess of formamide in a reaction vessel.
- Reaction: Heat the mixture at a high temperature (typically 150-180 °C) for several hours.
- Isolation: Upon cooling, the product often precipitates out of the reaction mixture. The solid can be collected by filtration and washed with a suitable solvent (e.g., ethanol) to remove excess formamide.

Step 3: Synthesis of **Methyl 4-chloroquinazoline-8-carboxylate**

- Reaction Setup: Suspend Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate in an excess of thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
- Reaction: Heat the mixture to reflux for a few hours until the reaction is complete (monitored by TLC).^[6]
- Work-up: Carefully remove the excess thionyl chloride under reduced pressure.
- Isolation: Treat the residue with ice-cold water or a basic solution (e.g., saturated sodium bicarbonate) to precipitate the crude product. Collect the solid by filtration and wash thoroughly with water.
- Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain pure **Methyl 4-chloroquinazoline-8-carboxylate**.

Spectroscopic Data

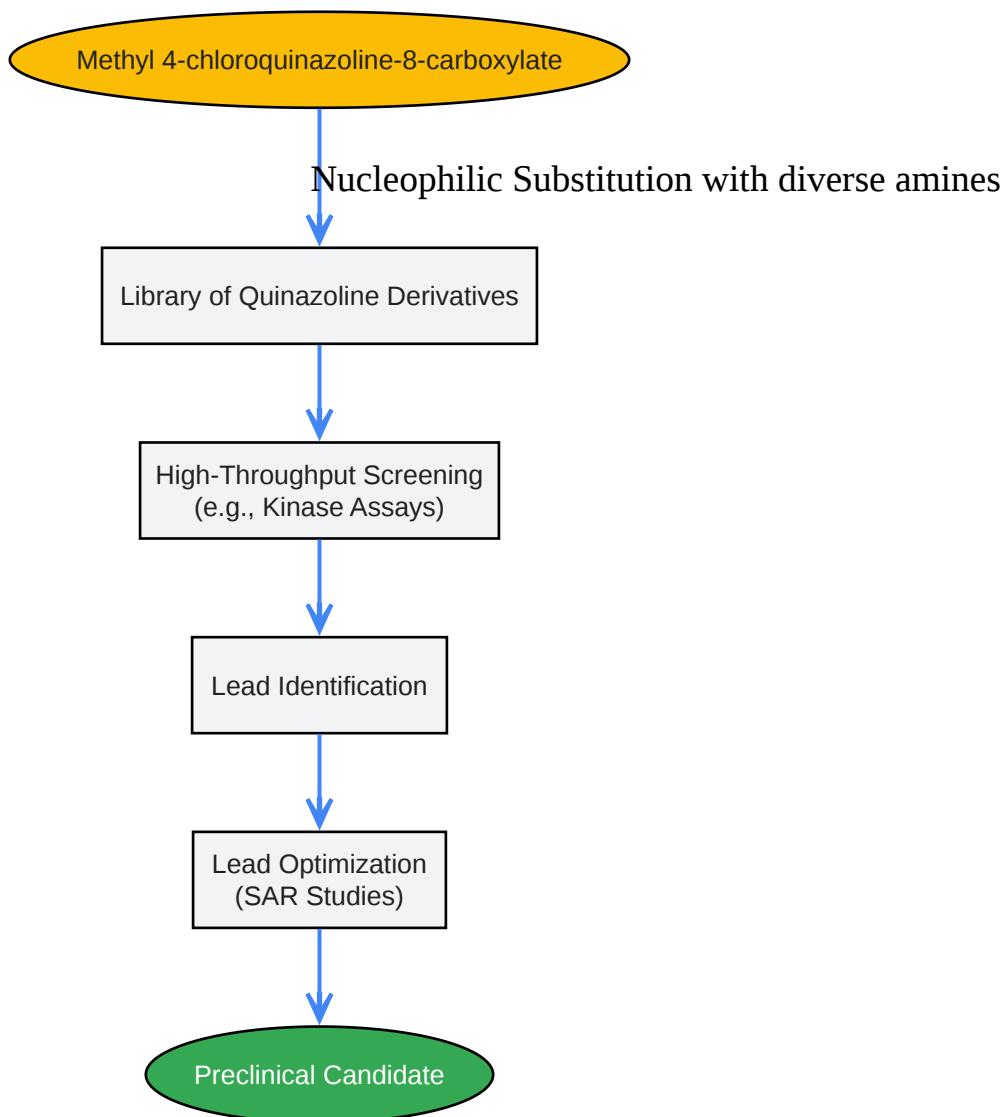
While experimental spectra for **Methyl 4-chloroquinazoline-8-carboxylate** are not readily available, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.


Table 2: Predicted Spectroscopic Data for **Methyl 4-chloroquinazoline-8-carboxylate**

Technique	Predicted Key Signals
¹ H NMR	Aromatic protons (quinazoline ring): δ 7.5-8.5 ppm (multiplets). Methyl ester protons (-OCH ₃): δ ~4.0 ppm (singlet).
¹³ C NMR	Carbonyl carbon (ester): δ ~165 ppm. Aromatic carbons: δ 120-160 ppm. Methyl carbon (-OCH ₃): δ ~53 ppm.
Mass Spec. (EI)	Molecular ion (M ⁺) peak at m/z = 222/224 (due to ³⁵ Cl/ ³⁷ Cl isotopes). Common fragmentation would involve the loss of the methyl ester group (-COOCH ₃) and/or the chlorine atom.
FT-IR	C=O stretch (ester): ~1720 cm ⁻¹ . C=N and C=C stretches (aromatic rings): 1500-1650 cm ⁻¹ . C-Cl stretch: 700-800 cm ⁻¹ .

Role in Drug Discovery: Targeting the EGFR Signaling Pathway

Derivatives of **Methyl 4-chloroquinazoline-8-carboxylate** are prominent as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.^[2] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation.^{[7][8]} Dysregulation of the EGFR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.


Small molecule tyrosine kinase inhibitors (TKIs) with a quinazoline core, such as Gefitinib and Erlotinib, function by competing with ATP for binding to the intracellular kinase domain of EGFR.[7][9] This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades like the RAS-RAF-MAPK and PI3K-Akt pathways.[7][9]

[Click to download full resolution via product page](#)

Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline-based TKIs.

The workflow for developing novel EGFR inhibitors often starts with a versatile scaffold like **Methyl 4-chloroquinazoline-8-carboxylate**. The reactive 4-chloro position allows for the introduction of various aniline or other nucleophilic side chains, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the development of quinazoline-based kinase inhibitors.

Conclusion

Methyl 4-chloroquinazoline-8-carboxylate is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting aberrant signaling pathways in cancer. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and its strategic importance in drug discovery. The information presented herein is intended to serve as a foundational resource for researchers and scientists working to develop the next generation of targeted therapeutics. Further experimental validation of the predicted properties and optimization of the synthetic protocol will undoubtedly facilitate its broader application in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 58421-80-0 CAS MSDS (4-CHLORO-8-METHYLQUINAZOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. cibtech.org [cibtech.org]
- 5. 1-Methyl-2-aminoterephthalate 98 60728-41-8 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgrx.org]
- 8. bocsci.com [bocsci.com]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-chloroquinazoline-8-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1318875#methyl-4-chloroquinazoline-8-carboxylate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com